molecular formula C18H19NO2S B11576053 3-(2-butoxybenzyl)-1,3-benzothiazol-2(3H)-one

3-(2-butoxybenzyl)-1,3-benzothiazol-2(3H)-one

Cat. No.: B11576053
M. Wt: 313.4 g/mol
InChI Key: NHCGYZFKPZYTDY-UHFFFAOYSA-N
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Description

3-[(2-Butoxyphenyl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzothiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the butoxyphenyl group adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-butoxyphenyl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the formation of the benzothiazole ring. The reaction can be catalyzed by acids or bases, depending on the specific synthetic route chosen.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The choice of solvents and catalysts in industrial production is often guided by considerations of cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Butoxyphenyl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents for substitution reactions can include halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic or benzothiazole rings.

Scientific Research Applications

3-[(2-Butoxyphenyl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-[(2-butoxyphenyl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The benzothiazole ring is known to interact with various biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-Butoxyphenyl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one: This compound is structurally similar but contains an oxygen atom in place of the sulfur atom in the benzothiazole ring.

    3-[(2-Butoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indol-2-one: This compound features an indole ring instead of a benzothiazole ring.

Uniqueness

The presence of the benzothiazole ring in 3-[(2-butoxyphenyl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one imparts unique chemical and biological properties. The sulfur atom in the benzothiazole ring can participate in various chemical reactions, making this compound more versatile compared to its benzoxazole and indole analogs. Additionally, the butoxyphenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

Properties

Molecular Formula

C18H19NO2S

Molecular Weight

313.4 g/mol

IUPAC Name

3-[(2-butoxyphenyl)methyl]-1,3-benzothiazol-2-one

InChI

InChI=1S/C18H19NO2S/c1-2-3-12-21-16-10-6-4-8-14(16)13-19-15-9-5-7-11-17(15)22-18(19)20/h4-11H,2-3,12-13H2,1H3

InChI Key

NHCGYZFKPZYTDY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1CN2C3=CC=CC=C3SC2=O

Origin of Product

United States

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